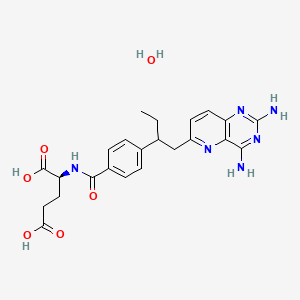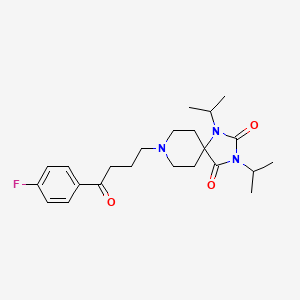
O-PIT HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-PIT HCl, also known as O-Phospho-L-Tyrosine Hydrochloride, is a phosphorylated amino acid derivative. It is commonly used in biochemical research and has significant applications in various scientific fields, including chemistry, biology, and medicine. The compound is known for its role in signal transduction pathways and protein phosphorylation studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
O-PIT HCl can be synthesized through the phosphorylation of L-tyrosine. The process typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid. The reaction is carried out under controlled conditions to ensure the selective phosphorylation of the hydroxyl group on the tyrosine residue.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process includes the precise control of temperature, pH, and reaction time to achieve high yields and purity. The final product is then purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
O-PIT HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the phosphorylated group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphorylated derivatives and modified amino acids, which are useful in further biochemical studies.
Applications De Recherche Scientifique
O-PIT HCl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of phosphorylated peptides and proteins.
Biology: Plays a crucial role in studying protein phosphorylation and signal transduction pathways.
Medicine: Investigated for its potential therapeutic applications in diseases related to abnormal phosphorylation.
Industry: Utilized in the production of biochemical reagents and diagnostic kits.
Mécanisme D'action
O-PIT HCl exerts its effects by mimicking the natural phosphorylation of tyrosine residues in proteins. It interacts with specific enzymes known as kinases, which transfer the phosphate group to the tyrosine residue. This phosphorylation event triggers a cascade of downstream signaling pathways, ultimately leading to various cellular responses. The molecular targets include receptor tyrosine kinases and intracellular signaling proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phospho-L-Serine: Another phosphorylated amino acid used in similar biochemical studies.
Phospho-L-Threonine: Similar in structure and function, used in protein phosphorylation research.
Phospho-L-Histidine: Less common but also used in studying phosphorylation mechanisms.
Uniqueness
O-PIT HCl is unique due to its specific role in tyrosine phosphorylation, which is a critical regulatory mechanism in many cellular processes. Its ability to selectively mimic natural phosphorylation makes it a valuable tool in biochemical and medical research.
Propriétés
Numéro CAS |
788825-00-3 |
|---|---|
Formule moléculaire |
C14H15ClINO |
Poids moléculaire |
375.63 g/mol |
Nom IUPAC |
2-(3-iodo-4-phenoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C14H14INO.ClH/c15-13-10-11(8-9-16)6-7-14(13)17-12-4-2-1-3-5-12;/h1-7,10H,8-9,16H2;1H |
Clé InChI |
HNRLDLCIZDJJQJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)CCN)I.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















